2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is a complex organic compound that features a combination of bromine, phenoxy, oxadiazole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 3,5-dimethylphenol to form 4-bromo-3,5-dimethylphenol. This reaction is usually carried out using bromine in the presence of a suitable solvent like dichloromethane.
Oxadiazole Formation: The next step involves the synthesis of the oxadiazole ring. This can be achieved by reacting 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Coupling Reaction: The final step involves coupling the phenoxy intermediate with the oxadiazole derivative and acetamide. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and oxadiazole moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the oxadiazole ring is particularly interesting, as this moiety is known to exhibit various pharmacological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of advanced materials. Its unique combination of functional groups may impart desirable properties, such as enhanced stability or reactivity, to the materials in which it is incorporated.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The oxadiazole ring may play a crucial role in these interactions, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-3,5-dimethylphenoxy)-N-(methyl)-N-(propan-2-yl)acetamide: Similar structure but lacks the oxadiazole ring.
2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide: Similar structure but with a thiadiazole ring instead of oxadiazole.
Uniqueness
The uniqueness of 2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide lies in its combination of functional groups, particularly the presence of both the bromine atom and the oxadiazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H26BrN3O3 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C23H26BrN3O3/c1-14(2)27(21(28)13-29-19-10-16(4)22(24)17(5)11-19)12-20-25-23(26-30-20)18-8-6-15(3)7-9-18/h6-11,14H,12-13H2,1-5H3 |
InChI Key |
UNVANWFHWHWSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)COC3=CC(=C(C(=C3)C)Br)C |
Origin of Product |
United States |
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